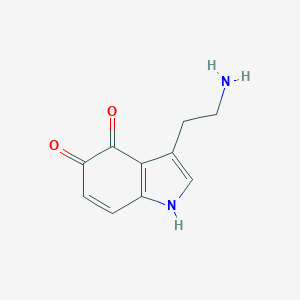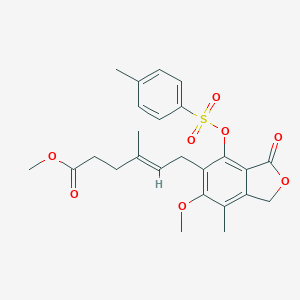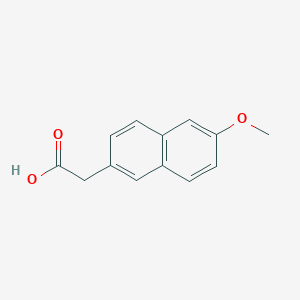
2-(6-甲氧基萘-2-基)乙酸
概述
描述
6-MNA is a competitive, non-selective COX inhibitor. The Ki values for ovine COX-1 and -2 are 21 and 19 µM, respectively. The IC50 values are 70 and 20 µM for human recombinant COX-1 and -2, respectively.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
(6-methoxy-2-naphthyl)acetic acid is a monocarboxylic acid consisting of 2-naphthylacetic acid having a methoxy substituent at the 6-position. The active metabolite of the prodrug nabumetone. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, a drug metabolite and a xenobiotic metabolite. It is a monocarboxylic acid and a methoxynaphthalene. It derives from a 2-naphthylacetic acid.
科学研究应用
药物合成
萘普生衍生物:该化合物已被用于合成具有潜在药物应用的新型萘普生衍生物。 例如,2,2-二苯基乙烷-1-胺与萘普生之间的反应会产生一种已完全分析和表征的衍生物,表明其在药物合成中的重要性 .
材料科学
光化学稳定性:在材料科学领域,2-(6-甲氧基萘-2-基)乙酸衍生物因其光稳定化效率而被研究。 具体来说,它们在聚甲基丙烯酸甲酯 (PMMA) 薄膜中的应用以增强光化学稳定性证明了该化合物在保护材料免受紫外线辐射方面的效用 .
有机化学
酰胺键形成:该化合物参与酰胺键的形成,酰胺键在有机合成中至关重要。 该过程对于开发各种有机化合物具有重要意义,这些有机化合物在化学和药理学领域具有广泛的应用 .
光稳定化
聚合物保护:2-(6-甲氧基萘-2-基)丙酸的金属离子配合物已被研究用于其在 PMMA 光稳定化中的作用。 该应用对于延长暴露于紫外线辐射的聚合物的寿命至关重要 .
生物活性
广泛的活性范围:含有存在于 2-(6-甲氧基萘-2-基)乙酸中的 2,2-二苯基乙烷-1-胺片段的衍生物表现出一系列广泛的生物活性。 其中包括拮抗剂、抗菌剂、抗疟疾剂、雌激素激动剂/拮抗剂和血清素再摄取活性 .
风湿病学
抗炎应用:作为萘普生的衍生物,2-(6-甲氧基萘-2-基)乙酸与治疗风湿病、类风湿性关节炎和骨关节炎有关。 它在这些治疗领域中的作用突出了其在医学研究和治疗中的重要性 .
化学合成
内酯环开裂:该化合物已用于化学反应,例如开裂恶唑啉环中的内酯功能。 这种类型的反应对于合成各种化学结构很重要,进一步强调了该化合物在化学合成中的多功能性 .
分析化学
光谱分析:该化合物及其衍生物通常使用各种光谱方法进行表征,包括紫外、红外和质谱。 这种分析应用对于理解该化合物在不同领域中的性质和潜在用途至关重要 .
作用机制
Target of Action
The primary target of 2-(6-methoxynaphthalen-2-yl)acetic acid, also known as 6-Methoxy-2-naphthylacetic acid or 6-Methoxy-2-naphthaleneacetic acid, is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in the synthesis of prostanoids, including prostaglandins and thromboxanes, which are involved in inflammation and pain signaling .
Mode of Action
The compound acts as a competitive and non-selective COX inhibitor . It binds to the active site of the COX enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition disrupts the signaling pathways of inflammation and pain .
Biochemical Pathways
The inhibition of the COX enzyme by 2-(6-methoxynaphthalen-2-yl)acetic acid affects the prostaglandin biosynthesis pathway . Prostaglandins are key mediators of inflammation and pain. By inhibiting their production, the compound effectively reduces these symptoms .
Pharmacokinetics
This suggests that it is likely produced in the body following the administration of Nabumetone and subsequent metabolic processes .
Result of Action
The primary result of the action of 2-(6-methoxynaphthalen-2-yl)acetic acid is the reduction of inflammation and pain . By inhibiting the COX enzyme and disrupting prostaglandin biosynthesis, the compound effectively diminishes the physiological responses typically associated with these conditions .
Action Environment
The action of 2-(6-methoxynaphthalen-2-yl)acetic acid can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by factors such as temperature and pH . Additionally, the compound’s phototoxic properties suggest that exposure to light could potentially influence its activity .
生化分析
Biochemical Properties
It is known to be a major metabolite of Nabumetone, an orally active COX-2 inhibitor with anti-inflammatory activity .
Cellular Effects
As a metabolite of Nabumetone, it may influence cell function through its anti-inflammatory activity .
Molecular Mechanism
As a metabolite of Nabumetone, it may exert its effects at the molecular level through the inhibition of COX-2, an enzyme involved in inflammation .
Metabolic Pathways
As a metabolite of Nabumetone, it may interact with enzymes or cofactors involved in the metabolism of this drug .
属性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12-5-4-10-6-9(7-13(14)15)2-3-11(10)8-12/h2-6,8H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJFLPMVEFKEPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178705 | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23981-47-7 | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23981-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023981477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxynaphthalene-2-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.774 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXY-2-NAPHTHYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7K3YOD7Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

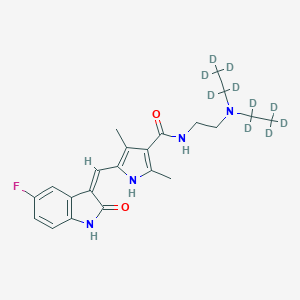

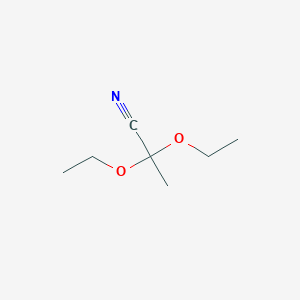
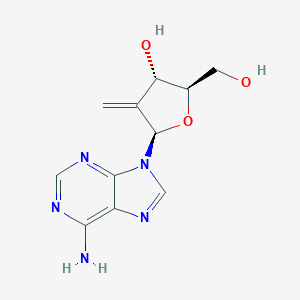
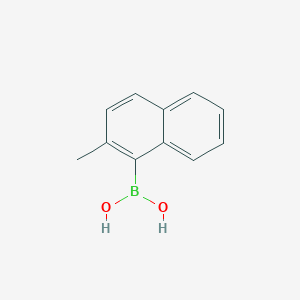
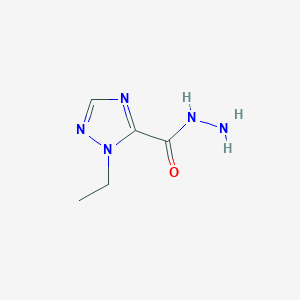


![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)
